3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Description
3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound with a molecular formula of C25H18O5 and a molecular weight of 398.41 g/mol . This compound is characterized by its unique structure, which includes a furochromen ring system fused with a naphthalene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-(5-methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-14-18(8-9-24(26)27)25(28)30-23-12-22-20(11-19(14)23)21(13-29-22)17-7-6-15-4-2-3-5-16(15)10-17/h2-7,10-13H,8-9H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQIRAVJFBRGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858745-24-1 | |
| Record name | 3-[5-methyl-3-(naphthalen-2-yl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure that contributes to its biological activity. The molecular formula is , and it includes key functional groups that enhance its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of similar compounds exhibit strong antioxidant properties. For instance, studies have shown that compounds with furochromene structures can significantly reduce oxidative stress in cellular models, suggesting that 3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid may also possess similar properties. This could make it a candidate for developing treatments for oxidative stress-related diseases, such as neurodegenerative disorders.
Neuroprotective Effects
Case studies have demonstrated that compounds with structural similarities to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. In vitro experiments showed that these compounds protected neuronal cells from damage induced by toxins, indicating potential for treating conditions like Alzheimer's disease.
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of related compounds. For example, derivatives of propanoic acid have demonstrated activity against various fungal strains, including Candida species. The structural characteristics of this compound may confer similar antimicrobial properties, warranting further investigation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving the functionalization of naphthalene derivatives. Understanding these synthetic routes is crucial for optimizing yield and purity in pharmaceutical applications.
Synthetic Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide + naphthalene derivative | 75 |
| 2 | Cyclization | Acid catalyst + furan derivative | 65 |
| 3 | Functionalization | Propanoic acid derivative | 80 |
Future Research Directions
Despite the promising applications of this compound, further research is needed to explore its full potential:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
When compared to similar compounds, 3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid stands out due to its unique structural features and diverse biological activities. Similar compounds include:
3-(5-Methyl-3-phenyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid: This compound has a phenyl group instead of a naphthalene moiety, which may result in different biological activities.
3-(5-Methyl-3-naphthalen-1-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid: The position of the naphthalene moiety is different, which can affect the compound’s reactivity and interactions with biological targets.
Biological Activity
3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furochromene moiety and a propanoic acid side chain. Its chemical formula is and it possesses unique functional groups that may contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds similar in structure have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 1.32 to 9.77 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.21 μM) .
Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| 9c | 92.3 | 2.32 ± 0.2 |
| 9d | 91.36 | 4.68 ± 1.5 |
| 9e | 97.5 | 1.32 ± 1.9 |
| 9g | 90.47 | 9.77 ± 0.9 |
| Doxorubicin | 96.8 | 1.21 ± 0.03 |
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties through the modulation of signaling pathways involved in inflammation. It has been shown to inhibit the activation of microglia in response to hypoxia, reducing the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and caspase-3 .
Mechanism of Action:
- Inhibition of NFAT and MAPK pathways : The compound suppresses these pathways, which are crucial for inflammatory responses.
- Reduction in Reactive Oxygen Species (ROS) : It decreases ROS production, thereby mitigating oxidative stress associated with inflammation.
3. Neuroprotective Properties
The neuroprotective potential of this compound is suggested by its ability to protect neuronal cells from oxidative stress-induced damage. Similar compounds have been reported to exhibit protective effects against neurodegenerative conditions by scavenging free radicals and enhancing antioxidant defenses .
Case Studies
Several studies have explored the biological activities of compounds related to or derived from the structure of this compound:
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various derivatives on MCF-7 cells, demonstrating that specific modifications in the structure significantly enhance anticancer activity .
- Inflammation Model : In vitro experiments using BV-2 microglial cells showed that treatment with similar compounds led to decreased levels of inflammatory cytokines and reduced cell apoptosis under hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
